5,6-Methylenedioxy-N,N-dimethyltryptamine
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Overview
Description
5,6-Methylenedioxy-N,N-dimethyltryptamine is a lesser-known psychedelic compound. It is the 5,6-methylenedioxy analog of dimethyltryptamine. This compound was first synthesized by Alexander Shulgin, a renowned chemist known for his work on psychoactive substances . Despite its structural similarity to other tryptamines, this compound has not been extensively studied, and its pharmacological properties, metabolism, and toxicity remain largely unknown .
Preparation Methods
The synthesis of 5,6-Methylenedioxy-N,N-dimethyltryptamine involves several steps. The starting material is typically indole, which undergoes a series of reactions to introduce the methylenedioxy group at the 5 and 6 positions and the dimethylaminoethyl side chain at the nitrogen atom. The specific synthetic route and reaction conditions can vary, but common methods include:
Methylenation: This step involves the introduction of the methylenedioxy group. Reagents such as methylene chloride and a base like potassium carbonate are often used.
Chemical Reactions Analysis
5,6-Methylenedioxy-N,N-dimethyltryptamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Reagents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The methylenedioxy group can participate in substitution reactions, where it is replaced by other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5,6-Methylenedioxy-N,N-dimethyltryptamine has several potential scientific research applications:
Chemistry: It can be used as a model compound to study the reactivity and properties of methylenedioxy-substituted tryptamines.
Biology: Researchers can investigate its interactions with biological systems, including its binding to serotonin receptors and other molecular targets.
Mechanism of Action
The mechanism of action of 5,6-Methylenedioxy-N,N-dimethyltryptamine is not well understood. it is likely to interact with serotonin receptors in the brain, similar to other tryptamines. The compound may act as an agonist at the 5-HT2A receptor, leading to altered perception and cognition. Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
5,6-Methylenedioxy-N,N-dimethyltryptamine can be compared to other similar compounds, such as:
Dimethyltryptamine (DMT): Both compounds share a similar core structure, but this compound has an additional methylenedioxy group, which may alter its pharmacological properties.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): This compound has a methoxy group at the 5 position instead of a methylenedioxy group.
4-Hydroxy-N,N-dimethyltryptamine (4-HO-DMT):
The uniqueness of this compound lies in its specific substitution pattern, which may result in distinct pharmacological effects compared to other tryptamines .
Properties
CAS No. |
82173-81-7 |
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Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-(5H-[1,3]dioxolo[4,5-f]indol-7-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C13H16N2O2/c1-15(2)4-3-9-7-14-11-6-13-12(5-10(9)11)16-8-17-13/h5-7,14H,3-4,8H2,1-2H3 |
InChI Key |
QHEIGHVZMWJQHB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CNC2=CC3=C(C=C21)OCO3 |
Origin of Product |
United States |
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